molecular formula C13H14N2O2 B2570794 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide CAS No. 1257551-10-2

3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Cat. No.: B2570794
CAS No.: 1257551-10-2
M. Wt: 230.267
InChI Key: ZDVUNBGYYWQMMS-UHFFFAOYSA-N
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Description

3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is an organic compound characterized by the presence of a cyano group, a benzamide moiety, and a cyclopropyl ring with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl ring with a hydroxymethyl substituent can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Benzamide Moiety: The cyclopropyl intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.

    Addition of the Cyano Group: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-cyano-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.

    Reduction: Formation of 3-amino-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzamide moiety may facilitate binding to hydrophobic pockets, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(cyclopropylmethyl)benzamide: Lacks the hydroxymethyl substituent on the cyclopropyl ring.

    3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)aniline: Contains an aniline group instead of a benzamide moiety.

Uniqueness

3-cyano-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is unique due to the presence of both a hydroxymethyl-substituted cyclopropyl ring and a benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyano-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-10-2-1-3-11(6-10)12(17)15-8-13(9-16)4-5-13/h1-3,6,16H,4-5,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVUNBGYYWQMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC(=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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